7-(4-chlorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-[7-(4-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(3-methylphenyl)piperazine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is fused with various aromatic and heterocyclic rings, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(3-methylphenyl)piperazine involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(3-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[7-(4-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(3-methylphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinase B (Akt), a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This inhibition disrupts the phosphorylation of downstream targets, leading to reduced cell proliferation and increased apoptosis. The molecular targets include various enzymes and transcription factors involved in cell cycle regulation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B (Akt) and share a similar pyrrolo[2,3-d]pyrimidine core.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Uniqueness
4-[7-(4-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(3-methylphenyl)piperazine is unique due to its specific substitution pattern, which enhances its selectivity and potency as an inhibitor of protein kinase B (Akt). This makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C30H28ClN5 |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H28ClN5/c1-21-7-6-10-26(17-21)35-16-15-34(18-22(35)2)29-28-27(23-8-4-3-5-9-23)19-36(30(28)33-20-32-29)25-13-11-24(31)12-14-25/h3-14,17,19-20,22H,15-16,18H2,1-2H3 |
InChI Key |
JPBKIHTWERRATA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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